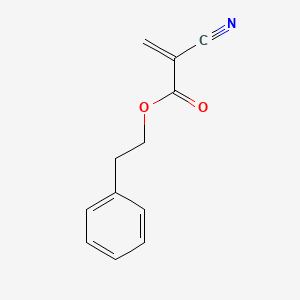
Phenylethyl 2-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylethyl 2-cyanoacrylate is a member of the cyanoacrylate family, known for its high reactivity and adhesive properties. Unlike other cyanoacrylates, this compound is a solid compound used primarily in industrial adhesive tapes and films . It is virtually odorless, with a slight note of rose oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylethyl 2-cyanoacrylate can be synthesized through radical polymerization under acidic conditions . The process involves the polymerization of the monomer in the presence of stabilizers to prevent premature polymerization .
Industrial Production Methods: Industrial production of this compound involves the use of advanced polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization . This method ensures the production of high-purity polymers with controlled molecular weights.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylethyl 2-cyanoacrylate primarily undergoes polymerization reactions. It can polymerize rapidly upon exposure to moisture, leading to the formation of strong adhesive bonds .
Common Reagents and Conditions: The polymerization of this compound can be initiated by anionic nucleophiles such as hydroxyl or bromide groups, or bases like amines and phosphines . Acidic conditions are often required to facilitate the radical polymerization process .
Major Products: The major product of the polymerization reaction is poly(this compound), which is used in various adhesive applications .
Applications De Recherche Scientifique
Phenylethyl 2-cyanoacrylate has a wide range of applications in scientific research:
Mécanisme D'action
Phenylethyl 2-cyanoacrylate exerts its effects through rapid polymerization upon exposure to moisture. The polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a solid adhesive . The molecular targets include anionic nucleophiles and bases, which initiate the polymerization process .
Comparaison Avec Des Composés Similaires
Phenylethyl 2-cyanoacrylate is unique among cyanoacrylates due to its solid state and specific applications in industrial adhesives . Similar compounds include:
Methyl 2-cyanoacrylate: Commonly used in household super glues.
Ethyl 2-cyanoacrylate: Used in industrial and household adhesives.
Butyl 2-cyanoacrylate: Utilized in medical adhesives for skin and tissue.
Octyl 2-cyanoacrylate: Also used in medical applications for wound closure.
This compound stands out due to its specific use in industrial adhesive tapes and films, offering unique properties such as low odor and solid form .
Propriétés
Numéro CAS |
160583-22-2 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-phenylethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2 |
Clé InChI |
LTYWEEUBKYARKZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C#N)C(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



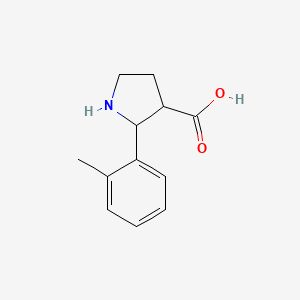


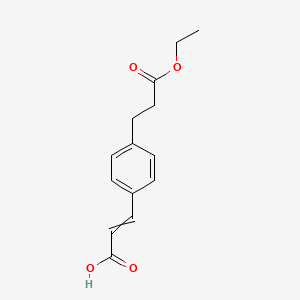
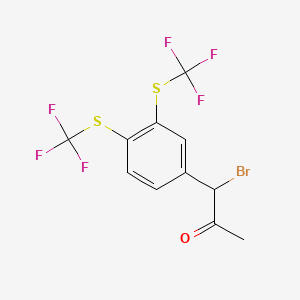
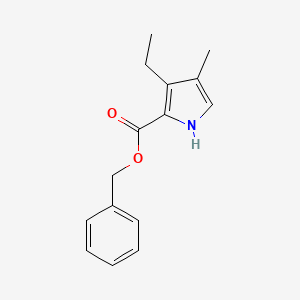
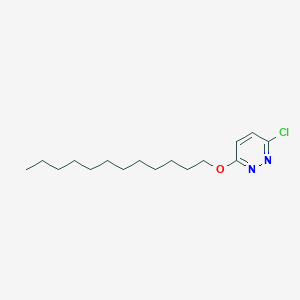

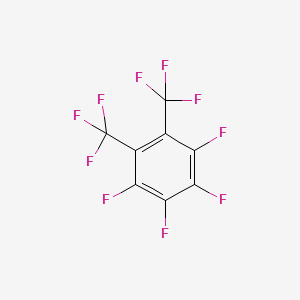
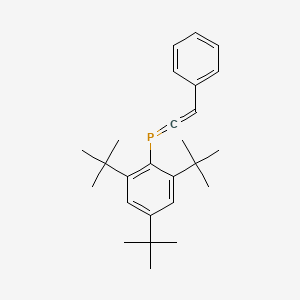

![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

